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Compound of Interest

N-Methoxy-N,2-
Compound Name: _ _
dimethylbenzamide

Cat. No.: B158466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Methoxy-N,2-
dimethylbenzamide (CAS No. 130250-61-2), a Weinreb amide of significant interest in organic
synthesis. The document is structured to offer an in-depth resource for researchers utilizing this
compound, with a focus on its characterization through Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic analysis of N-Methoxy-N,2-dimethylbenzamide is crucial for its
identification and for ensuring its purity in synthetic applications. The following sections present
the available data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of N-Methoxy-N,2-
dimethylbenzamide. The presence of rotamers due to restricted rotation around the amide C-
N bond significantly influences the appearance of its NMR spectra, particularly at room
temperature. This phenomenon often leads to broadened signals for the N-methoxy and N-
methyl groups. Variable temperature NMR studies are therefore essential for a complete
analysis.
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Table 1: *H NMR Spectroscopic Data

Chemical Shift (6,

Protons Multiplicity Notes
ppm)
_ At 25°C in CDCls, this
Ar-CHs 2.23 Singlet ] ]
signal is sharp.
Aromatic protons
Ar-H 7.06-7.19 Multiplet appear as a complex
multiplet.
At 25°C in CDCls,
these signals are
N-CHs & O-CHs 3.18-3.42 Two broad humps
broadened due to the
presence of rotamers.
At 75°C in DMSO-ds,
N-CHs 3.19 Singlet the signal sharpens to
a singlet.
At 75°C in DMSO-ds,
O-CHs 3.47 Singlet this signal also
sharpens to a singlet.
Table 2: 13C NMR Spectroscopic Data
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Carbon Chemical Shift (6, ppm) Notes
Ar-CHs 18.8
At room temperature, this
signal can be a very broad
hump, sometimes almost
N-CHs 325 o
indistinguishable from the
baseline. At 75°C in DMSO-ds,
it sharpens to a distinct peak.
This signal is typically shar
O-CHs 60.8 J ypiealy P

even at room temperature.

125.2, 125.9, 129.0, 129.9,

Aromatic C
134.5, 140.1

Aromatic carbons.

C=0 169.6

Carbonyl carbon.

Note: The NMR data is based on studies of ortho-substituted N-methoxy-N-methyl
benzamides, where N-Methoxy-N,2-dimethylbenzamide was a key subject of the

investigation.

Infrared (IR) Spectroscopy

Experimental IR data for N-Methoxy-N,2-dimethylbenzamide is not readily available in the

surveyed literature. However, based on its functional groups, the following characteristic

absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
C=0 (Amide) 1650-1680 Strong
C-H (Aromatic) 3000-3100 Medium
C-H (Aliphatic) 2850-3000 Medium
C-N Stretch 1250-1350 Medium
C-O Stretch 1000-1300 Medium

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for N-Methoxy-N,2-dimethylbenzamide has

not been found. The expected fragmentation patterns under electron ionization (EI) can be

inferred from the structure and general fragmentation rules for amides.

Table 4: Predicted Mass Spectrometry Fragmentation

miz Proposed Fragment
179 [M]* (Molecular lon)
148 [M - OCHs]*

134 [M - N(O)CHs]*

119 [CeHa(CH3)COJ*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for
reproducibility. While specific protocols for N-Methoxy-N,2-dimethylbenzamide are not
published, the following general methodologies are standard for the analysis of small organic

molecules.[1][2][3]

NMR Spectroscopy
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A sample of 5-10 mg of N-Methoxy-N,2-dimethylbenzamide would be dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR
tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). *H and 13C
NMR spectra would be recorded on a spectrometer operating at a frequency of 300-600 MHz
for *H. For variable temperature experiments, the sample is allowed to equilibrate at the desired
temperature for several minutes before data acquisition.

Fourier Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained using an FTIR spectrometer.[2] A small amount of the neat
liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film.
Alternatively, a solution in a suitable solvent like chloroform or dichloromethane can be
prepared and the spectrum recorded in a liquid cell.[4] A background spectrum of the KBr
plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS)
for pure samples, and ionized in the source.[3] The resulting ions are then separated by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio
(m/z).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like N-
Methoxy-N,2-dimethylbenzamide is depicted in the following diagram.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-
Methoxy-N,2-dimethylbenzamide.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b158466?utm_src=pdf-body-img
https://www.benchchem.com/product/b158466?utm_src=pdf-body
https://www.benchchem.com/product/b158466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b158466?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://aerosol.chem.uci.edu/AirUCI_summer/PDFs/labs/2014_FTIR_Lab.pdf
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b158466#spectroscopic-data-of-n-methoxy-n-2-dimethylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b158466#spectroscopic-data-of-n-methoxy-n-2-dimethylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b158466#spectroscopic-data-of-n-methoxy-n-2-dimethylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b158466#spectroscopic-data-of-n-methoxy-n-2-dimethylbenzamide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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